N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine
Overview
Description
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a chlorophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the benzhydryl group: The benzhydryl group can be introduced via nucleophilic substitution reactions using benzhydryl halides and the piperazine intermediate.
Introduction of the chlorophenylmethylidene group: This step involves the condensation of the piperazine derivative with 3-chlorobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohols or ketones.
Reduction: Reduction reactions can target the imine group, converting it to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzhydryl alcohols or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. The chlorophenylmethylidene group may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-fluorophenyl)methylidene]amine
- N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-bromophenyl)methylidene]amine
- N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-methylphenyl)methylidene]amine
Uniqueness
N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the chlorine atom can affect the compound’s electronic properties and interactions with molecular targets, distinguishing it from its analogs.
Properties
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3/c25-23-13-7-8-20(18-23)19-26-28-16-14-27(15-17-28)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18-19,24H,14-17H2/b26-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVMOMVYOGAMN-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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